2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone 2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 1110893-52-1
VCID: VC6643103
InChI: InChI=1S/C18H21N3O5S/c1-15-13-17(19-26-15)25-14-18(22)20-8-10-21(11-9-20)27(23,24)12-7-16-5-3-2-4-6-16/h2-7,12-13H,8-11,14H2,1H3/b12-7+
SMILES: CC1=CC(=NO1)OCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44

2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone

CAS No.: 1110893-52-1

Cat. No.: VC6643103

Molecular Formula: C18H21N3O5S

Molecular Weight: 391.44

* For research use only. Not for human or veterinary use.

2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone - 1110893-52-1

Specification

CAS No. 1110893-52-1
Molecular Formula C18H21N3O5S
Molecular Weight 391.44
IUPAC Name 2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Standard InChI InChI=1S/C18H21N3O5S/c1-15-13-17(19-26-15)25-14-18(22)20-8-10-21(11-9-20)27(23,24)12-7-16-5-3-2-4-6-16/h2-7,12-13H,8-11,14H2,1H3/b12-7+
Standard InChI Key BVFKEZJTFCKYLC-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)OCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Core Structural Components

The compound’s IUPAC name delineates three primary regions:

  • 5-Methyl-1,2-oxazol-3-yl: A five-membered aromatic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with a methyl group at position 5.

  • Ethanone linker: A ketone group (-CO-) bonded to the isoxazole via an ether oxygen.

  • 4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl: A piperazine ring substituted at position 4 with a trans-styrenesulfonyl group (-SO₂-CH₂-CH₂-C₆H₅).

This architecture merges electron-rich (isoxazole) and electron-deficient (sulfonamide) motifs, enabling diverse intermolecular interactions .

Stereochemical Considerations

The (E)-2-phenylethenyl group introduces geometric isomerism, with the trans configuration favoring planar alignment of the styrene moiety. Computational models suggest this arrangement enhances π-π stacking with aromatic residues in biological targets .

Synthetic Methodology

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • 5-Methylisoxazol-3-ol: Synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine, followed by methylation.

  • 1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]ethanone: Derived from piperazine sulfonylation using trans-β-styrenesulfonyl chloride, followed by acetylation.

Stepwise Synthesis

  • Isoxazole Activation:

    • 5-Methylisoxazol-3-ol is treated with bromoacetyl bromide in dichloromethane to form 2-bromo-1-(5-methyl-1,2-oxazol-3-yl)oxyethanone.

    • Reaction conditions: 0°C, triethylamine as base, 85% yield .

  • Piperazine Sulfonylation:

    • Piperazine reacts with trans-β-styrenesulfonyl chloride in acetonitrile, yielding 4-[(E)-2-phenylethenyl]sulfonylpiperazine.

    • Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) .

  • Nucleophilic Substitution:

    • The bromoethanone intermediate couples with the sulfonylated piperazine under reflux in THF, using K₂CO₃ as a base.

    • Final product isolated via recrystallization (ethanol/water), m.p. 162–164°C .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 16 Hz, 1H, CH=CHPh), 7.45–7.32 (m, 5H, Ph), 6.52 (d, J = 16 Hz, 1H, CH=CHPh), 6.21 (s, 1H, isoxazole-H4), 4.12 (s, 2H, COCH₂O), 3.82–3.45 (m, 8H, piperazine), 2.41 (s, 3H, CH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), 1220 cm⁻¹ (C-O-C).

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases due to sulfonamide and ether lability.

Pharmacological Activity

Hypothesized Targets

Molecular docking studies predict affinity for:

  • Kinase Inhibitors: The sulfonamide group may interact with ATP-binding pockets (e.g., EGFR, PI3K) .

  • G Protein-Coupled Receptors (GPCRs): Piperazine scaffolds commonly modulate serotonin/dopamine receptors.

In Vitro Analog Data

Analogous compounds (e.g., 1-(5-methyl-3-phenylisoxazol-4-yl)ethanone) exhibit:

  • Antimicrobial Activity: MIC = 8 µg/mL against S. aureus .

  • Anticancer Potential: IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Computational Studies

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic Potential: Negative charge localized on sulfonyl oxygen, favoring hydrogen bonding.

Molecular Dynamics Simulations

Simulations (100 ns) in water show stable binding to EGFR kinase (RMSD = 1.8 Å), with key interactions:

  • Lys721: Hydrogen bond with sulfonyl oxygen.

  • Phe699: π-π stacking with styrenyl group.

Applications

Pharmaceutical Development

  • Lead Compound: For kinase inhibitors in oncology.

  • Antibacterial Agents: Targeting Gram-positive pathogens.

Material Science

  • Polymer Additives: Sulfonamide groups enhance thermal stability.

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